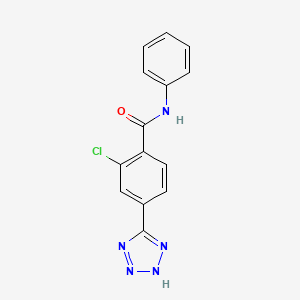
1-Butyl-2-ethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2-ethylcyclohexane is an organic compound with the molecular formula C₁₂H₂₄. It is a derivative of cyclohexane, where the hydrogen atoms at positions 1 and 2 are substituted by butyl and ethyl groups, respectively. This compound is part of the larger family of substituted cyclohexanes, which are known for their diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Butyl-2-ethylcyclohexane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of cyclohexane using butyl and ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are often used to facilitate the hydrogenation process. The reaction is carried out under high pressure and temperature to achieve high yields.
化学反応の分析
Types of Reactions: 1-Butyl-2-ethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert any functional groups back to alkanes.
Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) under UV light, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Haloalkanes.
科学的研究の応用
1-Butyl-2-ethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the conformational analysis of substituted cyclohexanes and their stereochemical properties.
Biology: It serves as a reference compound in the study of lipid membranes and their interactions with various biomolecules.
Medicine: Research on its derivatives has potential implications in the development of pharmaceuticals, particularly in the design of drugs targeting specific receptors.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.
作用機序
The mechanism of action of 1-butyl-2-ethylcyclohexane involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. In biological systems, its derivatives may interact with lipid membranes, influencing membrane fluidity and permeability.
類似化合物との比較
- 1-Methyl-2-ethylcyclohexane
- 1-Butyl-3-ethylcyclohexane
- 1-Butyl-2-methylcyclohexane
Comparison: 1-Butyl-2-ethylcyclohexane is unique due to the specific positioning of the butyl and ethyl groups on the cyclohexane ring. This unique substitution pattern influences its conformational stability and reactivity compared to other substituted cyclohexanes. For instance, 1-methyl-2-ethylcyclohexane has a different steric hindrance and electronic environment, leading to variations in its chemical behavior and applications.
特性
CAS番号 |
657389-09-8 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC名 |
1-butyl-2-ethylcyclohexane |
InChI |
InChI=1S/C12H24/c1-3-5-8-12-10-7-6-9-11(12)4-2/h11-12H,3-10H2,1-2H3 |
InChIキー |
HQQITQVSGARNMI-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCCCC1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [(4-iodophenyl)sulfamoyl]acetate](/img/structure/B12518346.png)

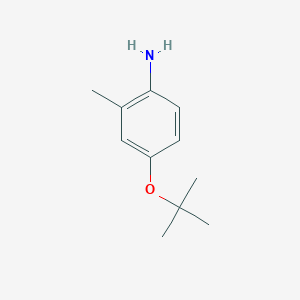



![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)
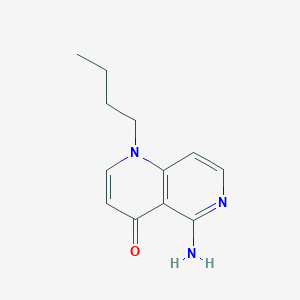
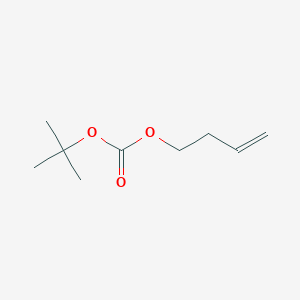
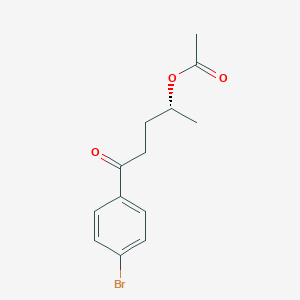
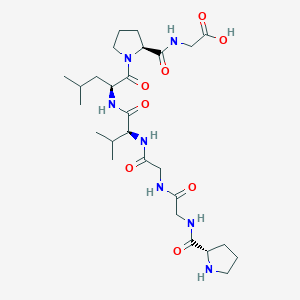
![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)

